molecular formula C8H15N3O2 B14864984 N-(2-aminoethyl)-2-oxopiperidine-3-carboxamide

N-(2-aminoethyl)-2-oxopiperidine-3-carboxamide

Cat. No.: B14864984
M. Wt: 185.22 g/mol
InChI Key: HAIXSDXNASXSQI-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-2-oxopiperidine-3-carboxamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and is substituted with an aminoethyl group and a carboxamide group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-2-oxopiperidine-3-carboxamide typically involves the reaction of piperidine derivatives with appropriate reagents to introduce the aminoethyl and carboxamide groups. One common method involves the reaction of 2-oxopiperidine-3-carboxylic acid with ethylenediamine under controlled conditions to form the desired compound. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-2-oxopiperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group, altering the compound’s properties.

    Substitution: The aminoethyl group can participate in substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2-aminoethyl)-2-hydroxypiperidine-3-carboxamide, while reduction could produce N-(2-aminoethyl)-2-hydroxypiperidine-3-carboxamide.

Scientific Research Applications

N-(2-aminoethyl)-2-oxopiperidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme activity and protein interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(2-aminoethyl)-2-oxopiperidine-3-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The aminoethyl group can form hydrogen bonds with active sites, while the carboxamide group can participate in various interactions, stabilizing the compound within the target site. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-aminoethyl)-3-aminopropyltrimethoxysilane
  • N-(2-aminoethyl)-1-aziridineethanamine
  • N-(2-aminoethyl)-3-aminopropyl methyl dimethoxysilane

Uniqueness

N-(2-aminoethyl)-2-oxopiperidine-3-carboxamide is unique due to its specific combination of functional groups and the piperidine ring structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

Molecular Formula

C8H15N3O2

Molecular Weight

185.22 g/mol

IUPAC Name

N-(2-aminoethyl)-2-oxopiperidine-3-carboxamide

InChI

InChI=1S/C8H15N3O2/c9-3-5-11-8(13)6-2-1-4-10-7(6)12/h6H,1-5,9H2,(H,10,12)(H,11,13)

InChI Key

HAIXSDXNASXSQI-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)NC1)C(=O)NCCN

Origin of Product

United States

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